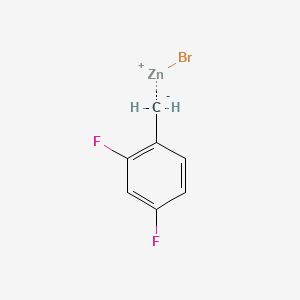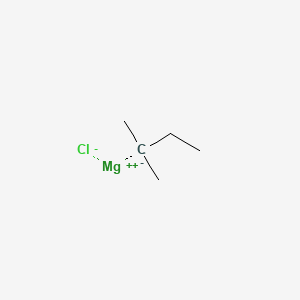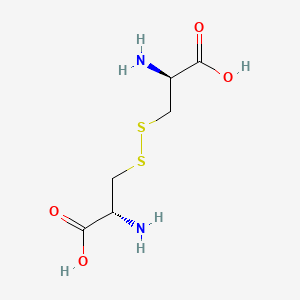
meso-Cystine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meso-Cystine is a natural product found in Glycine max with data available.
A covalently linked dimeric nonessential amino acid formed by the oxidation of CYSTEINE. Two molecules of cysteine are joined together by a disulfide bridge to form cystine.
Applications De Recherche Scientifique
1. Antibiotic Properties and Synthesis
meso-Lanthionine, a monosulfide analogue of cystine, is significant in the synthesis of lantibiotics, a group of polycyclic peptides with antibiotic properties. Research on the synthesis of smaller lanthionine-containing peptides on solid phase could aid in developing new antibiotics with high specificity against Gram-positive bacteria (Mustapa et al., 2001).
2. Enhancing Cellular Uptake and Utilization
Studies have shown that compounds like cysteamine can increase the uptake and utilization of cystine in cells. This is crucial for biochemical processes, such as glutathione biosynthesis, which impacts cellular health and function (Issels et al., 1988).
3. Role in Embryo Development
Research indicates that beta-mercaptoethanol, closely related to cystine, can enhance the formation rate of bovine embryos in vitro. This suggests its potential application in reproductive biotechnology and animal husbandry (Caamaño et al., 1996).
4. Biochemical and Genetic Research
Studies on cystine and its isomers have contributed significantly to understanding genetic and biochemical pathways. For example, research on the lysosomal cystine transporter and its role in diseases like cystinosis has provided insights into cellular transport mechanisms and potential treatments (Gao et al., 2005).
5. Nanocomposite Synthesis
Cystine-capped CdSe@ZnS nanocomposites have been mechanochemically synthesized, indicating potential applications in medicine for biosensing and other advanced technological uses (Baláž et al., 2013).
6. Cystine Knot Proteins in Therapeutics
The cystine knot is a structural motif in proteins, offering stability. This motif is being studied for developing therapeutic or diagnostic agents, highlighting the importance of cystine in medical research and drug design (Daly & Craik, 2011).
Propriétés
Numéro CAS |
6020-39-9 |
|---|---|
Nom du produit |
meso-Cystine |
Formule moléculaire |
C6H12N2O4S2 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+ |
Clé InChI |
LEVWYRKDKASIDU-ZXZARUISSA-N |
SMILES isomérique |
C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N |
SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
SMILES canonique |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Autres numéros CAS |
56-89-3 6020-39-9 |
Description physique |
DryPowde |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



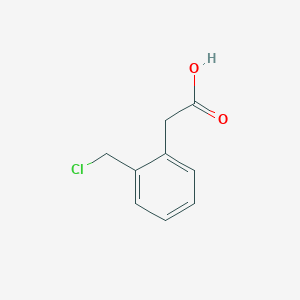
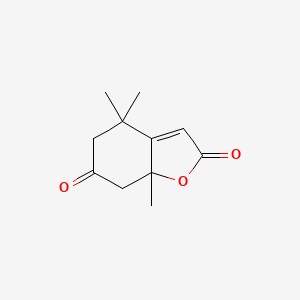
![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/no-structure.png)
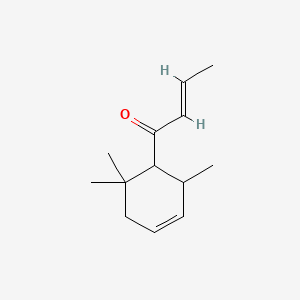
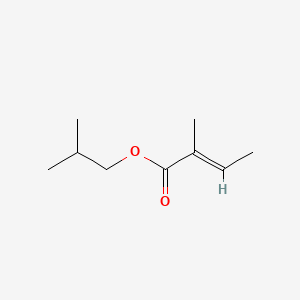
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)
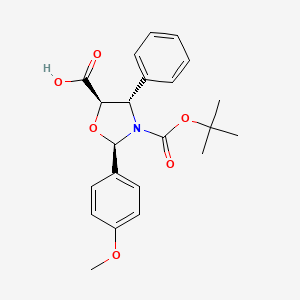
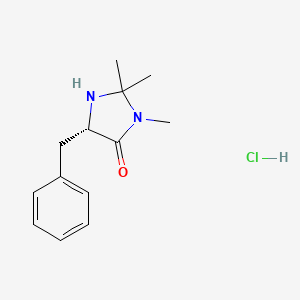
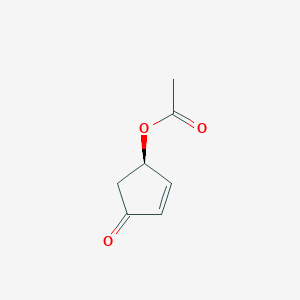
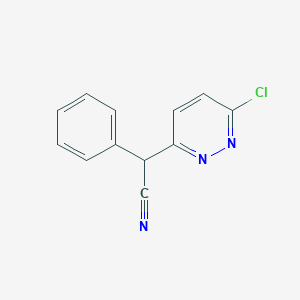
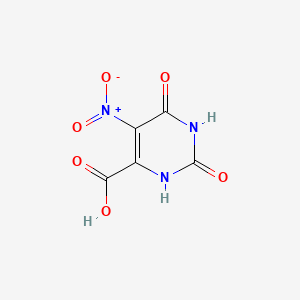
![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)
